2-amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide hydrochloride
Description
2-amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide hydrochloride is a sulfonamide derivative characterized by a 4-fluorobenzyl group attached to the sulfonamide nitrogen. Its molecular formula is C₉H₁₂FN₂O₂S·HCl, with a molecular weight of approximately 278.7 g/mol (calculated). The compound features a primary amine group and a sulfonamide moiety, which are common pharmacophores in medicinal chemistry. The 4-fluorophenyl substituent enhances lipophilicity and metabolic stability, making it a candidate for drug discovery or biochemical studies. It is listed as a primary amine product by CymitQuimica, though its commercial availability is currently discontinued .
Properties
IUPAC Name |
2-amino-N-[(4-fluorophenyl)methyl]ethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O2S.ClH/c10-9-3-1-8(2-4-9)7-12-15(13,14)6-5-11;/h1-4,12H,5-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQPDAWUUFCQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)CCN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a fluorinated phenyl group that may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
- Molecular Formula : CHFNOS
- Molecular Weight : 232.28 g/mol
- CAS Number : 953750-38-4
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 232.28 g/mol |
| CAS Number | 953750-38-4 |
The biological activity of 2-amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide hydrochloride is primarily attributed to its ability to inhibit specific enzymes and pathways crucial for cellular function. Sulfonamides generally function as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which plays a vital role in folate synthesis in bacteria and some protozoa. By inhibiting DHPS, these compounds can disrupt nucleotide synthesis, leading to bacterial cell death.
Antiviral Activity
Recent studies have explored the antiviral properties of sulfonamide derivatives, including this compound. Notably, sulfonamides have shown effectiveness against various viral infections by targeting viral replication processes. For instance, research indicates that certain sulfonamide derivatives exhibit inhibitory effects on the replication of viruses such as HIV and DENV (Dengue virus) by disrupting critical enzymatic functions involved in viral RNA synthesis .
Antimicrobial Activity
In addition to antiviral properties, 2-amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide hydrochloride has demonstrated significant antimicrobial activity against a range of bacterial strains. The mechanism involves interference with folate metabolism, essential for bacterial growth and replication. Studies have reported varying degrees of efficacy against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
- Antiviral Efficacy : A study highlighted the compound's potential against DENV, showing an IC value indicating effective inhibition of viral replication at low concentrations .
- Bacterial Resistance : Research on sulfonamide resistance mechanisms revealed that modifications to the sulfonamide structure could enhance its effectiveness against resistant strains .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound in treating infections caused by resistant pathogens. Results indicated promising outcomes in terms of survival rates and reduced pathogen load .
Table 2: Summary of Biological Activities
Chemical Reactions Analysis
Alkylation of the Primary Amine
The primary amine (–NH₂) undergoes alkylation with electrophilic agents (e.g., alkyl halides), facilitated by bases like NaOH or CaH₂ in DMF . For example:
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Reaction with 1,1,1-Trifluoro-3-iodopropane : Forms N-alkylated derivatives, though decomposition of alkylating agents (e.g., via β-elimination) is a competing pathway under homogeneous basic conditions .
Optimized Protocol :
Acid-Base Reactions
The hydrochloride salt exhibits pH-dependent solubility:
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Deprotonation : Dissolves in aqueous NaOH (pH >8), regenerating the free base.
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Reprecipitation : Acidification with HCl restores the hydrochloride form, critical for purification.
Stability Notes :
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Degrades under prolonged exposure to heat (>50°C) or strong oxidants .
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Sensitive to moisture; storage under anhydrous conditions recommended .
Substitution at the Sulfonamide Group
The sulfonamide (–SO₂NH–) participates in nucleophilic substitutions under controlled conditions:
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Hydrolysis : Heating with 3N HCl at 50°C cleaves the sulfonamide bond, releasing 4-fluorobenzylamine and 2-aminoethanesulfonic acid .
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Coupling Reactions : Acts as a sulfonating agent in the presence of arylboronic acids and K₂S₂O₅ under FeCl₂ catalysis .
Mechanistic Insight :
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The electron-withdrawing –SO₂ group activates the nitrogen for nucleophilic attack .
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Fluorine’s inductive effect stabilizes intermediates during substitution .
Functionalization of the Fluorinated Aromatic Ring
The 4-fluorobenzyl group undergoes electrophilic substitutions, albeit sluggishly due to fluorine’s deactivating effect:
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Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 100°C) to introduce nitro groups at the meta position .
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Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids is feasible using Pd catalysts .
Biological Relevance :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of N-substituted ethanesulfonamide hydrochlorides , which vary in substituent groups, counterions, and biological relevance. Below is a detailed comparison with structurally or functionally related compounds:
Structural Analogues with Varying Substituents
Counterion Variations
Pharmacologically Relevant Fluorophenyl-Containing Compounds
- Paroxetine Hydrochloride (C₁₉H₂₀FNO₃·HCl): A selective serotonin reuptake inhibitor (SSRI) with a 4-fluorophenyl group critical for binding to serotonin transporters. The fluorine atom improves metabolic resistance and bioavailability .
- Sarizotan Hydrochloride (C₂₂H₂₁FN₂O·HCl): A dopamine agonist with a 4-fluorophenyl group; used to treat dyskinesia in Parkinson’s disease. Demonstrates fluorine’s role in enhancing CNS penetration .
Key Research Findings and Trends
Impact of Fluorine : The 4-fluorophenyl group in the target compound likely enhances binding affinity to hydrophobic pockets in biological targets, a trend observed in paroxetine and sarizotan .
Sulfonamide Moieties: Sulfonamides are known to inhibit enzymes (e.g., carbonic anhydrase) or act as bioisosteres for carboxylic acids. Structural variations in substituents modulate target selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
